Cas no 28060-48-2 (4-Piperidinol,1,2,5-trimethyl-5-(4-morpholinylmethyl)-4-phenyl-, 4-(4-nitrobenzoate),hydrochloride (1:2))

4-Piperidinol,1,2,5-trimethyl-5-(4-morpholinylmethyl)-4-phenyl-, 4-(4-nitrobenzoate),hydrochloride (1:2) structure
28060-48-2 structure
Product Name:4-Piperidinol,1,2,5-trimethyl-5-(4-morpholinylmethyl)-4-phenyl-, 4-(4-nitrobenzoate),hydrochloride (1:2)
CAS No:28060-48-2
MF:C26H35Cl2N3O5
MW:540.479205369949
CID:282739
PubChem ID:214315
Update Time:2025-04-19

4-Piperidinol,1,2,5-trimethyl-5-(4-morpholinylmethyl)-4-phenyl-, 4-(4-nitrobenzoate),hydrochloride (1:2) Chemical and Physical Properties

Names and Identifiers

    • 4-Piperidinol,1,2,5-trimethyl-5-(4-morpholinylmethyl)-4-phenyl-, 4-(4-nitrobenzoate),hydrochloride (1:2)
    • 1,2,5-Trimethyl-5-[(morpholin-4-yl)methyl]-4-phenylpiperidin-4-yl 4-nitrobenzoate--hydrogen chloride (1/2)
    • DTXSID00950778
    • 4-Piperidinol, 5-morpholinomethyl-4-phenyl-1,2,5-trimethyl-, p-nitrobenzoate, dihydrochloride
    • 28060-48-2
    • 5-Morpholinomethyl-4-phenyl-1,2,5-trimethyl-4-piperidinol, p-nitrobenzoate, dihydrochloride
    • Inchi: 1S/C26H33N3O5.2ClH/c1-20-17-26(22-7-5-4-6-8-22,34-24(30)21-9-11-23(12-10-21)29(31)32)25(2,18-27(20)3)19-28-13-15-33-16-14-28;;/h4-12,20H,13-19H2,1-3H3;2*1H
    • InChI Key: FFRRLYKQXCYUBK-UHFFFAOYSA-N
    • SMILES: Cl.Cl.O(C(C1C=CC(=CC=1)[N+](=O)[O-])=O)C1(C2C=CC=CC=2)CC(C)N(C)CC1(C)CN1CCOCC1

Computed Properties

  • Exact Mass: 539.19565
  • Monoisotopic Mass: 539.195
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 36
  • Rotatable Bond Count: 6
  • Complexity: 710
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 87.8Ų

Experimental Properties

  • Boiling Point: 583.8°Cat760mmHg
  • Flash Point: 306.9°C
  • PSA: 85.15
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